Linrodostat

Description

Properties

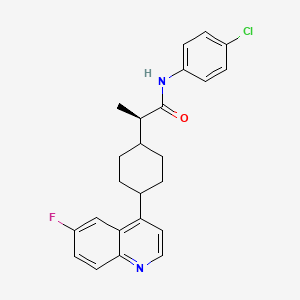

IUPAC Name |

(2R)-N-(4-chlorophenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O/c1-15(24(29)28-20-9-6-18(25)7-10-20)16-2-4-17(5-3-16)21-12-13-27-23-11-8-19(26)14-22(21)23/h6-17H,2-5H2,1H3,(H,28,29)/t15-,16?,17?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRTIYQIPSAGSBP-KLAILNCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C2=C3C=C(C=CC3=NC=C2)F)C(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923833-60-6 | |

| Record name | BMS-986205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1923833606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linrodostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINRODOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A7729F42K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Linrodostat's Mechanism of Action in Cancer: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of linrodostat, a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The IDO1 Pathway and Immune Evasion in Cancer

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses.[1][2] In normal physiological conditions, IDO1 helps maintain immune tolerance.[1] However, many tumors exploit the IDO1 pathway to create an immunosuppressive tumor microenvironment, thereby evading immune destruction.[3][4] IDO1 is the rate-limiting enzyme that catalyzes the conversion of the essential amino acid tryptophan into kynurenine.[1][2] This process has two major consequences for the anti-tumor immune response:

-

Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and activation of effector T-cells, which are crucial for killing cancer cells.[2][5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T-cells (Tregs), which suppress the activity of effector T-cells.[2][5]

High IDO1 expression in tumors is often associated with a poor prognosis, disease progression, and reduced survival.[3] This has made IDO1 an attractive target for cancer immunotherapy.

This compound: A Selective IDO1 Inhibitor

This compound (also known as BMS-986205) is an orally available, selective inhibitor of the IDO1 enzyme.[3][5] Its mechanism of action is centered on the direct and potent inhibition of IDO1, leading to a reversal of the immunosuppressive effects mediated by the IDO1 pathway.

Molecular Mechanism of Action

This compound functions by occupying the heme cofactor-binding site of the IDO1 enzyme.[3] This competitive binding prevents the natural substrate, tryptophan, from accessing the active site, thereby blocking the catalytic activity of IDO1.[6] By inhibiting IDO1, this compound effectively reduces the production of kynurenine from tryptophan.[3][5]

Selectivity and Potency

This compound is a highly selective inhibitor of IDO1. It demonstrates no significant inhibitory activity against tryptophan 2,3-dioxygenase (TDO2), another enzyme capable of metabolizing tryptophan, or against murine IDO2.[3] This selectivity is crucial as it minimizes off-target effects and spares the normal physiological metabolism of tryptophan in tissues like the liver where TDO is prevalent.[3]

Signaling Pathways and Cellular Effects

The inhibition of IDO1 by this compound initiates a cascade of events within the tumor microenvironment, ultimately leading to the restoration of anti-tumor immunity.

Reversal of Tryptophan Depletion and Kynurenine-Mediated Immunosuppression

By blocking the conversion of tryptophan to kynurenine, this compound addresses both arms of the IDO1-mediated immunosuppression:

-

Restoration of Tryptophan Levels: This alleviates the local tryptophan starvation, allowing for the normal proliferation and activation of effector T-cells and Natural Killer (NK) cells.[5]

-

Reduction of Kynurenine Levels: This decreases the activation of the aryl hydrocarbon receptor (AhR), a transcription factor that is activated by kynurenine and contributes to the immunosuppressive phenotype.[1][7] The reduction in kynurenine also curtails the expansion and function of immunosuppressive Tregs.[5]

Synergy with Checkpoint Inhibitors

The restoration of a T-cell-inflamed tumor microenvironment by this compound provides a strong rationale for its combination with immune checkpoint inhibitors, such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies.[3] Preclinical models have demonstrated that the concurrent blockade of IDO1 and the PD-1 pathway can lead to synergistic anti-tumor effects.[3][8] The proposed mechanism for this synergy involves this compound enabling the activation and infiltration of T-cells into the tumor, which can then be more effectively unleashed by checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity and clinical investigation of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 Value | Reference |

| IDO1 Enzyme Inhibition | - | 1.7 nM | [9] |

| Kynurenine Production (human IDO1) | HeLa | 1.7 nM | [9] |

| Kynurenine Production (human IDO1) | HEK293 | 1.1 nM | [9] |

| Kynurenine Production (TDO) | HEK293 | >2000 nM | [9] |

Table 2: Overview of a Phase 1/2 Clinical Trial with this compound

| Trial Identifier | NCT02658890 |

| Phase | 1/2 |

| Patient Population | Advanced solid tumors or hematologic malignancies |

| Interventions | Part 1 (Dose Escalation): this compound (25-400 mg QD) + Nivolumab |

| Part 2 (Dose Expansion): this compound (100 or 200 mg QD) + Nivolumab | |

| Part 3 (Triplet): this compound (20-100 mg QD) + Nivolumab + Ipilimumab | |

| Enrollment | Part 1: 55 patientsPart 2: 494 patientsPart 3: 41 patients |

| Maximum Tolerated Dose (MTD) of this compound | 200 mg |

| Key Findings | - Manageable safety profile.- Kynurenine levels decreased with this compound treatment.- Responses observed across various tumor types. |

| Reference | [3][10] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound.

In Vitro Kynurenine Production Assay (HeLa and HEK293 Cells)

This protocol is a representative example based on standard methodologies for assessing IDO1 inhibitor potency.

-

Cell Culture: HeLa or HEK293 cells engineered to express human IDO1 are cultured in appropriate media (e.g., DMEM with 10% FBS) to ~80% confluency in 96-well plates.

-

Compound Preparation: this compound is serially diluted in DMSO to achieve a range of concentrations.

-

Cell Treatment: The culture medium is replaced with a medium containing a pro-inflammatory stimulus (e.g., IFN-γ) to induce IDO1 expression, along with the various concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for tryptophan metabolism.

-

Kynurenine Measurement: The supernatant is collected, and the concentration of kynurenine is measured. This is typically done using a colorimetric assay based on the reaction of kynurenine with p-dimethylaminobenzaldehyde (PDAB), which forms a yellow product measured spectrophotometrically (e.g., at 480 nm). Alternatively, LC-MS/MS can be used for more sensitive quantification.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits kynurenine production by 50%, is calculated by fitting the dose-response data to a four-parameter logistic curve.

Clinical Trial Protocol (NCT02658890 - Representative Outline)

This protocol provides a simplified overview of the clinical trial design.

-

Patient Selection: Patients with advanced, unresectable, or metastatic solid tumors or hematologic malignancies who have progressed on standard therapies are screened for eligibility. Key inclusion criteria often include an ECOG performance status of 0 or 1.

-

Randomization and Treatment Arms:

-

Dose Escalation (Part 1): Patients receive escalating doses of oral this compound once daily in combination with a standard dose of intravenous nivolumab to determine the MTD.

-

Dose Expansion (Part 2): Patients with specific tumor types receive the MTD of this compound plus nivolumab.

-

Triplet Cohort (Part 3): Patients receive this compound in combination with both nivolumab and ipilimumab.

-

-

Treatment Cycles: Treatment is administered in cycles, typically 28 days. This compound is taken daily, while nivolumab and ipilimumab are administered intravenously at specified intervals within the cycle.

-

Assessments:

-

Safety and Tolerability: Adverse events are monitored and graded throughout the study according to CTCAE. Dose-limiting toxicities are assessed in the dose-escalation phase.

-

Pharmacokinetics: Blood samples are collected at various time points to determine the concentration profile of this compound.

-

Pharmacodynamics: Blood samples are analyzed for changes in the tryptophan to kynurenine ratio as a biomarker of IDO1 inhibition.

-

Efficacy: Tumor responses are assessed using imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to RECIST or irRECIST criteria.

-

-

Biomarker Analysis: Tumor biopsies and blood samples may be collected to evaluate biomarkers that could predict response, such as IFN-γ gene expression signatures and TDO gene expression.

Conclusion

This compound is a selective and potent oral inhibitor of the IDO1 enzyme. Its mechanism of action directly targets a key pathway of tumor-mediated immune evasion. By blocking the conversion of tryptophan to the immunosuppressive metabolite kynurenine, this compound restores the function of effector immune cells and alleviates the suppressive tumor microenvironment. This makes it a rational agent for combination therapy with immune checkpoint inhibitors. While further development of this compound has been discontinued, the clinical and translational data from its studies continue to provide valuable insights for the future development of therapies targeting the IDO1 pathway.[3]

References

- 1. d-nb.info [d-nb.info]

- 2. fortislife.com [fortislife.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Facebook [cancer.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Linrodostat's Target Engagement with IDO1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of linrodostat (BMS-986205), a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing target engagement, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that has emerged as a significant target in cancer immunotherapy.[1][2] IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[3][4] In the tumor microenvironment, the overexpression of IDO1 by tumor cells, stromal cells, and immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[3][5][6] This creates a tolerogenic environment that allows tumors to evade immune surveillance.[1]

This compound (formerly BMS-986205) is an orally available, potent, and selective inhibitor of the IDO1 enzyme.[5][7] By blocking the catalytic activity of IDO1, this compound aims to restore anti-tumor immunity by increasing tryptophan levels and reducing immunosuppressive kynurenine levels within the tumor microenvironment, thereby enhancing the activity of effector T-cells and other immune cells.[6][7]

Mechanism of Action of this compound

This compound is an irreversible inhibitor of IDO1.[8][9] It exerts its inhibitory effect by specifically targeting and binding to the heme cofactor-binding site of the apo-IDO1 enzyme (the enzyme without its heme cofactor).[10] This mechanism prevents the subsequent binding of the heme cofactor, which is necessary for the enzyme's catalytic activity.[10] This irreversible inhibition leads to a sustained blockade of tryptophan catabolism.[8]

Quantitative Data on this compound's IDO1 Target Engagement

The following tables summarize the key quantitative data demonstrating this compound's potency and selectivity for IDO1, as well as its pharmacokinetic and pharmacodynamic properties.

Table 1: In Vitro Potency and Selectivity of this compound

| Assay System | Endpoint | This compound IC50 (nM) | Reference Compound (IC50, nM) |

| HeLa cells (IFNγ-stimulated) | Kynurenine Production | 1.7 | Epacadostat: Not specified |

| HEK293 cells expressing human IDO1 | Kynurenine Production | 1.1 | Epacadostat: Not specified |

| HEK293 cells expressing human TDO | Kynurenine Production | >2000 | Not applicable |

| SKOV3 tumor serum (in vivo) | Kynurenine Production | 3.4 | Not applicable |

Data sourced from multiple preclinical studies.[6][8]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Bioavailability | Systemic Clearance | Key Findings |

| Mouse | High | Low to Moderate | Favorable profile supporting in vivo efficacy studies. |

| Rat | High | Low to Moderate | Demonstrates good oral exposure. |

| Monkey | High | Low to Moderate | Supports potential for once-daily dosing in humans. |

Preclinical studies have consistently shown that this compound possesses high oral bioavailability and low to moderate systemic clearance across different species, indicating favorable pharmacokinetic properties for clinical development.[10]

Table 3: In Vivo Pharmacodynamics of this compound (Mouse Xenograft Model)

| This compound Dose (mg/kg, once daily) | Tumor Kynurenine Reduction |

| 1 | Significant reduction |

| 3 | Dose-dependent reduction |

| 10 | Maintained >30% reduction 24h post-last dose |

Data from a human tumor xenograft model in mice demonstrates a clear dose-dependent reduction in intratumoral kynurenine levels upon oral administration of this compound.[6]

Table 4: Clinical Pharmacodynamics of this compound in Patients with Advanced Cancers

| This compound Dose (once daily) | Mean Serum Kynurenine Reduction |

| 25 mg | >45% |

| 50 mg | >45% |

| 100 mg | ~60% |

| 200 mg | ~60% |

In a Phase 1/2a clinical trial, this compound demonstrated potent and sustained reduction of serum kynurenine levels in patients with advanced cancers.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the target engagement of this compound with IDO1.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

-

HeLa cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human interferon-gamma (IFNγ)

-

L-tryptophan

-

This compound or other test compounds

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with human IFNγ at a final concentration of 10 ng/mL to induce IDO1 expression.

-

Concurrently, add serial dilutions of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Add L-tryptophan to a final concentration of 15 µg/mL. The total volume in each well should be 200 µL.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 6.1 N TCA to each well containing the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

-

Transfer 100 µL of the clear supernatant to another 96-well plate.

-

Add 100 µL of 2% (w/v) p-DMAB in acetic acid to each well.

-

Measure the absorbance at 480 nm using a microplate reader. The absorbance is proportional to the amount of kynurenine produced.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

Kynurenine and Tryptophan Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides accurate quantification of kynurenine and tryptophan in biological samples.

Materials:

-

HPLC system with a UV or diode array detector and a C18 reverse-phase column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm).

-

Mobile Phase: 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile.

-

Tryptophan and kynurenine standards.

-

Trichloroacetic acid (TCA).

-

Centrifuge.

Protocol:

-

Sample Preparation (from cell culture supernatant or plasma):

-

To 100 µL of sample, add 10 µL of 6.1 N TCA to precipitate proteins.

-

Vortex and incubate at 50°C for 30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject 5-20 µL of the prepared sample onto the C18 column.

-

Run the HPLC with an isocratic mobile phase of 15 mM potassium phosphate (pH 6.4) with 2.7% (v/v) acetonitrile at a flow rate of 0.8 mL/min.

-

Detect tryptophan by measuring absorbance at 286 nm and kynurenine at 360 nm.

-

The run time is typically around 10 minutes.

-

-

Quantification:

-

Generate standard curves for both tryptophan and kynurenine using known concentrations of the standards.

-

Quantify the concentrations in the samples by comparing the peak areas to the standard curves.

-

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of this compound to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

-

Dendritic cells (DCs) generated from one donor's PBMCs.

-

CD4+ T-cells isolated from the other donor's PBMCs.

-

RPMI 1640 medium with 10% human serum.

-

This compound or other test compounds.

-

[3H]-thymidine or other proliferation assay reagent (e.g., CFSE).

-

96-well U-bottom plates.

Protocol:

-

One-way MLR setup:

-

Co-culture responder CD4+ T-cells (1 x 10^5 cells/well) with irradiated (to prevent their proliferation) allogeneic stimulator DCs (e.g., 1 x 10^4 cells/well) in a 96-well U-bottom plate.

-

-

Treatment:

-

Add serial dilutions of this compound or a vehicle control to the co-cultures.

-

-

Incubation:

-

Incubate the plates for 5-7 days at 37°C in a 5% CO2 incubator.

-

-

Proliferation Measurement:

-

For the final 18-24 hours of incubation, add [3H]-thymidine (1 µCi/well) to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter. The amount of incorporated radioactivity is proportional to the degree of T-cell proliferation.

-

Alternatively, label responder T-cells with CFSE before co-culture and measure the dilution of the dye by flow cytometry as an indicator of proliferation.

-

-

Data Analysis:

-

Plot the T-cell proliferation (e.g., counts per minute) against the concentration of the inhibitor to determine the effect of the compound on restoring the immune response.

-

Visualizations

The following diagrams illustrate the IDO1 signaling pathway, the experimental workflow for assessing IDO1 inhibition, and the logical relationship of this compound's action.

Caption: The IDO1 signaling pathway leading to immune suppression in the tumor microenvironment.

Caption: Experimental workflow for assessing this compound's IDO1 inhibitory activity.

Caption: Logical flow of this compound's mechanism of action to restore anti-tumor immunity.

Conclusion

This compound is a potent and selective irreversible inhibitor of IDO1 that demonstrates robust target engagement both in preclinical models and in clinical settings. By effectively blocking the immunosuppressive IDO1 pathway, this compound leads to a significant reduction in kynurenine levels and has been shown to restore T-cell proliferation. The comprehensive data and established experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other IDO1 inhibitors as promising immuno-oncology agents.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Phase I/II trial of BMS-986,205 and nivolumab as first line therapy in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Clinical pharmacology and pharmacokinetics: questions and answers | European Medicines Agency (EMA) [ema.europa.eu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Bristol Myers Squibb - Encouraging Response Observed with Opdivo (nivolumab) Plus Investigational IDO1 Inhibitor, BMS-986205, in Heavily Pre-Treated Patients with Advanced Cancers in Phase 1/2a Study CA017-003 [news.bms.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Linrodostat's Role in Reversing Immune Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat (BMS-986205) is an investigational, orally available small molecule that acts as a potent and selective irreversible inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a key metabolic enzyme that plays a critical role in mediating immune suppression within the tumor microenvironment.[4][5] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 orchestrates a complex network of immunosuppressive effects that allow cancer cells to evade immune surveillance.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in reversing immune suppression, and a summary of key preclinical and clinical data.

Core Mechanism of Action: Inhibition of the IDO1 Pathway

The immunosuppressive effects of IDO1 are primarily mediated through two key mechanisms: tryptophan depletion and the accumulation of kynurenine and its downstream metabolites.[5] Tryptophan is essential for the proliferation and function of effector T cells and natural killer (NK) cells.[2] Its depletion by IDO1 leads to the arrest of T cell proliferation and induction of anergy.[2]

Conversely, the accumulation of kynurenine actively promotes an immunosuppressive environment by:

-

Inducing the differentiation and activation of regulatory T cells (Tregs): Tregs are potent suppressors of anti-tumor immune responses.[2]

-

Suppressing the activity of effector T cells and NK cells: This further dampens the cytotoxic immune response against cancer cells.[2]

-

Promoting the recruitment of myeloid-derived suppressor cells (MDSCs): MDSCs are another population of immunosuppressive cells that contribute to a tolerogenic tumor microenvironment.

This compound, as a highly specific and irreversible inhibitor of IDO1, directly counteracts these immunosuppressive mechanisms. By blocking the enzymatic activity of IDO1, this compound prevents the conversion of tryptophan to kynurenine.[1] This leads to the restoration of local tryptophan levels and a significant reduction in kynurenine concentrations within the tumor microenvironment, thereby reversing IDO1-mediated immune suppression and reactivating anti-tumor immunity.[1][5]

Data Presentation

Preclinical Activity of this compound

| Parameter | Cell Line/Assay | Value | Reference |

| IC50 (IDO1 Enzyme Inhibition) | Cell-free assay | 1.7 nM | [1] |

| IC50 (Kynurenine Production) | IDO1-HEK293 cells | 1.1 nM | [2][3] |

| IC50 (Kynurenine Production) | HeLa cells | 1.7 nM | [1] |

| IC50 (Cell Viability) | SKOV-3 and Jurkat clone E6-1 cells | 6.3 μM | [2][3] |

Clinical Efficacy of this compound in Combination with Nivolumab (NCT02658890)

| Tumor Type | Treatment Status | Number of Patients | Objective Response Rate (ORR) | Reference |

| Advanced Solid Tumors | Heavily Pretreated | 55 (Part 1), 494 (Part 2), 41 (Part 3) | Responses observed across various cohorts | [4][5] |

| Advanced Bladder Cancer | Immunotherapy-naïve | Not specified in detail | 37% | [4] |

| Advanced Cervical Cancer | Heavily Pretreated | Not specified in detail | Preliminary antitumor activity observed | [4] |

Note: The clinical trial NCT02658890 was a large, multi-part study. The provided data represents a high-level summary. More detailed efficacy data, including Duration of Response (DOR) and Progression-Free Survival (PFS) for specific tumor cohorts, are not fully available in the public domain.

Experimental Protocols

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme.

Methodology:

-

Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), reaction buffer (e.g., potassium phosphate buffer), and a detection reagent for kynurenine.

-

Procedure: a. The IDO1 enzyme is incubated with varying concentrations of this compound in the reaction buffer. b. The enzymatic reaction is initiated by the addition of L-tryptophan. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). d. The reaction is stopped, and the amount of kynurenine produced is quantified using a suitable detection method (e.g., spectrophotometry or a fluorometric assay).

-

Data Analysis: The concentration of this compound that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated.

Cell-Based Kynurenine Production Assay

Objective: To assess the ability of this compound to inhibit IDO1 activity in a cellular context.

Methodology:

-

Cell Lines: Human cancer cell lines that express IDO1, such as HeLa or SKOV-3 cells, or HEK293 cells engineered to overexpress IDO1.[1][2][3]

-

Procedure: a. Cells are seeded in multi-well plates and allowed to adhere. b. To induce IDO1 expression, cells can be stimulated with interferon-gamma (IFN-γ). c. Cells are then treated with a range of concentrations of this compound. d. After an incubation period, the cell culture supernatant is collected. e. The concentration of kynurenine in the supernatant is measured using methods such as HPLC or a colorimetric assay.

-

Data Analysis: The concentration of this compound that reduces kynurenine production by 50% (IC50) is determined.

Mixed Lymphocyte Reaction (MLR) Assay

Objective: To evaluate the effect of this compound on T cell proliferation in response to allogeneic stimulation, a surrogate for an immune response.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. One population serves as the "responder" T cells, and the other as the "stimulator" cells (often dendritic cells).

-

Procedure: a. The stimulator cells are treated with mitomycin C or irradiation to prevent their proliferation. b. Responder T cells are co-cultured with the treated stimulator cells in the presence of varying concentrations of this compound. c. The co-culture is incubated for several days to allow for T cell activation and proliferation. d. T cell proliferation is measured using methods such as [3H]-thymidine incorporation or a fluorescent dye-based proliferation assay (e.g., CFSE).

-

Data Analysis: The ability of this compound to restore T cell proliferation in the presence of IDO1-expressing cells is quantified.[1]

In Vivo Tumor Xenograft Model

Objective: To assess the in vivo efficacy of this compound in reducing tumor growth and modulating the tumor microenvironment.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Cell Implantation: Human cancer cells, such as SKOV-3, are implanted subcutaneously into the mice.[6]

-

Treatment: Once tumors are established, mice are treated with this compound (administered orally), a vehicle control, and potentially other therapies (e.g., checkpoint inhibitors).[1]

-

Endpoints: a. Tumor Growth: Tumor volume is measured regularly throughout the study. b. Pharmacodynamics: At the end of the study, tumors and plasma can be collected to measure the levels of tryptophan and kynurenine to confirm target engagement.

-

Data Analysis: The effect of this compound on tumor growth inhibition and the modulation of the tryptophan-kynurenine pathway are evaluated.

Mandatory Visualization

Caption: this compound inhibits IDO1, reversing immune suppression.

Caption: Workflow for a one-way Mixed Lymphocyte Reaction assay.

Conclusion

This compound represents a promising therapeutic agent that targets a fundamental mechanism of tumor immune evasion. By irreversibly inhibiting the IDO1 enzyme, this compound effectively reverses the immunosuppressive effects of tryptophan depletion and kynurenine accumulation. This leads to the restoration of anti-tumor immunity by enhancing the function of effector T cells and NK cells while reducing the influence of regulatory T cells. The preclinical and clinical data gathered to date support the continued investigation of this compound, particularly in combination with other immunotherapies, as a potential strategy to overcome resistance to immune checkpoint blockade and improve outcomes for patients with various malignancies. Further research is warranted to fully elucidate its clinical potential across different tumor types and in various combination regimens.

References

- 1. researchgate.net [researchgate.net]

- 2. marinbio.com [marinbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

Investigating the enzymatic inhibition of IDO1 by Linrodostat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) by the selective, orally available inhibitor, Linrodostat (also known as BMS-986205). This document details the mechanism of action, quantitative inhibition data, experimental protocols, and relevant signaling pathways to support further research and development in the field of cancer immunotherapy.

Introduction to IDO1 and its Role in Immuno-oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] By converting the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment.[1][2] The depletion of tryptophan and the accumulation of its catabolites, collectively known as kynurenines, lead to the suppression of effector T-cell proliferation and function, while promoting the activity of regulatory T-cells (Tregs).[3][4] This enzymatic activity allows cancer cells to evade immune surveillance, making IDO1 a compelling therapeutic target in oncology.[3][5]

This compound (BMS-986205): An Irreversible IDO1 Inhibitor

This compound is a potent and selective inhibitor of IDO1.[6][7] It is an orally bioavailable small molecule that has been investigated in multiple clinical trials for the treatment of various advanced cancers.[8]

Mechanism of Action

This compound acts as an irreversible inhibitor of IDO1.[6][7] Its mechanism is distinct from competitive inhibitors that bind to the heme cofactor. Instead, this compound binds to the heme-free apo-form of the IDO1 enzyme.[1][9] This binding prevents the re-association of the heme cofactor, thereby locking the enzyme in an inactive state.[9] This irreversible inhibition leads to a sustained suppression of IDO1 enzymatic activity.[6]

Quantitative Inhibition Data

The inhibitory potency of this compound against IDO1 has been characterized in both cell-free and cell-based assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line/System | Value (nM) | Reference(s) |

| IC₅₀ | Recombinant hIDO1 (cell-free) | 1.7 | [6][10] |

| IC₅₀ | HEK293 cells expressing hIDO1 | 1.1 | [6][7] |

| IC₅₀ | HeLa cells | 1.7 | [6] |

| IC₅₀ | SKOV-3 cells | 3.4 - 9.5 | [1][10] |

| IC₅₀ | Human Whole Blood | 2 - 42 | [10] |

| IC₅₀ | Human DC mixed lymphocyte reaction | 1 - 7 | [10] |

Table 1: In Vitro and Cellular IC₅₀ Values for this compound against IDO1.

| Enzyme | Inhibition | Reference(s) |

| Tryptophan 2,3-dioxygenase (TDO) | No significant inhibition (>2000 nM) | [6] |

| Indoleamine 2,3-dioxygenase 2 (IDO2) | No significant inhibition (>2000 nM) | [2] |

Table 2: Selectivity Profile of this compound.

Note: Specific kinetic constants for irreversible inhibition, such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_i), are not publicly available in the reviewed literature.

Experimental Protocols

This section provides a detailed methodology for a cell-based assay to determine the inhibitory activity of this compound on IDO1, based on published studies.[1]

Cell-Based IDO1 Inhibition Assay in SKOV-3 Cells

This protocol describes the measurement of kynurenine production in the human ovarian carcinoma cell line SKOV-3, which endogenously expresses IDO1 upon stimulation with interferon-gamma (IFNγ).

Materials:

-

SKOV-3 cells

-

McCoy's 5a medium

-

Fetal Bovine Serum (FBS)

-

L-glutamine

-

Recombinant human IFNγ

-

L-tryptophan

-

This compound (BMS-986205)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Plating: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells per well in McCoy's 5a medium supplemented with 10% FBS and 2 mM L-glutamine. Allow the cells to attach overnight at 37°C in a 5% CO₂ incubator.

-

IDO1 Induction: The following day, add recombinant human IFNγ to the cell culture medium to a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium (McCoy's 5a, 10% FBS, 2 mM L-glutamine, and 50 µg/mL L-tryptophan). Remove the medium from the SKOV-3 cells and replace it with 200 µL of the assay medium containing the different concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Kynurenine Measurement:

-

After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

-

Add 10 µL of 30% (w/v) trichloroacetic acid to each supernatant sample to precipitate proteins.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitated protein.

-

Transfer 100 µL of the clear supernatant to a new 96-well plate.

-

Add 100 µL of freshly prepared Ehrlich's reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Use the standard curve to determine the concentration of kynurenine in the experimental samples. Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the IDO1 signaling pathway and the experimental workflow for the cell-based inhibition assay.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the cell-based IDO1 inhibition assay.

Conclusion

This compound is a potent and selective irreversible inhibitor of IDO1 that functions by binding to the apo-enzyme. Its ability to effectively suppress kynurenine production in cellular and in vivo models underscores its potential as a therapeutic agent in oncology. The data and protocols presented in this technical guide are intended to facilitate further investigation into the therapeutic applications of IDO1 inhibition and the continued development of novel immunotherapies.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

The Impact of Linrodostat on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion within the TME is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] This process has profound immunosuppressive effects, primarily through two mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its downstream metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T cells (Tregs).[1][2]

Linrodostat (BMS-986205) is a potent and selective, orally available inhibitor of the IDO1 enzyme.[3] By specifically targeting and binding to IDO1, this compound blocks the conversion of tryptophan to kynurenine, thereby mitigating the immunosuppressive effects of this pathway.[4][5] This guide provides an in-depth technical overview of this compound's impact on the TME, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action: Reversing Immune Suppression

This compound's primary mechanism of action is the competitive inhibition of the IDO1 enzyme. This leads to a significant reduction in the concentration of kynurenine and a corresponding increase in the level of tryptophan within the TME and systemically.[1] The restoration of tryptophan levels and the reduction of immunosuppressive kynurenine are hypothesized to reinvigorate the anti-tumor immune response by:

-

Promoting T-cell proliferation and activation: Adequate levels of tryptophan are crucial for T-cell function. By preventing its depletion, this compound supports the proliferation and effector functions of cytotoxic T lymphocytes (CTLs).

-

Reducing Treg-mediated suppression: The accumulation of kynurenine promotes the differentiation and function of Tregs, which dampen the anti-tumor immune response. By lowering kynurenine levels, this compound is expected to reduce the population and suppressive capacity of Tregs within the TME.

-

Enhancing the function of other immune cells: The IDO1 pathway also impacts other immune cells, including natural killer (NK) cells and dendritic cells (DCs). Inhibition of this pathway may lead to their enhanced activation and anti-tumor activity.[6]

The following diagram illustrates the central role of the IDO1 pathway in tumor immune evasion and the mechanism by which this compound intervenes.

Caption: this compound inhibits IDO1, blocking tryptophan catabolism.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data from preclinical and clinical studies, demonstrating the impact of this compound on key biomarkers within the tumor microenvironment.

Table 1: In Vitro Potency of this compound

| Cell Line | Target | IC50 (nM) |

| HEK293 | Human IDO1 | 1.1[7] |

| HeLa | Human IDO1 | 1.7[2] |

| SKOV3 | Human IDO1 | 3.4[2] |

Table 2: Effect of this compound on Kynurenine Levels in a Phase 1/2 Clinical Trial (NCT02658890)

| Treatment Group | Analyte | Mean Change from Baseline |

| This compound (100-200 mg) + Nivolumab | Serum Kynurenine | >60% reduction[8] |

| This compound + Nivolumab | Intratumoral Kynurenine | Up to 90% reduction[8] |

Note: Data is derived from abstracts and presentations of the NCT02658890 study. Detailed dose- and time-dependent data from the full publication should be consulted for a comprehensive understanding.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the tumor microenvironment.

Measurement of Kynurenine and Tryptophan Levels

Principle: To quantify the pharmacodynamic effect of this compound, the concentrations of tryptophan and its metabolite, kynurenine, are measured in biological matrices such as plasma, serum, or tumor homogenates. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

Protocol: LC-MS/MS for Kynurenine and Tryptophan Quantification

-

Sample Preparation:

-

For plasma or serum: Thaw samples on ice. Precipitate proteins by adding a 3-fold volume of ice-cold methanol containing an internal standard (e.g., deuterated kynurenine and tryptophan).

-

For tumor tissue: Homogenize the tissue in a suitable buffer (e.g., PBS) on ice. Precipitate proteins from the homogenate as described for plasma/serum.

-

Vortex the samples for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and transfer to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Set a flow rate of 0.4 mL/min.

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their respective internal standards.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of tryptophan and kynurenine.

-

Calculate the concentration of each analyte in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

-

Caption: Workflow for measuring kynurenine levels.

T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

Principle: The mixed lymphocyte reaction (MLR) is an in vitro assay that assesses the ability of T cells to proliferate in response to allogeneic stimulation. This assay can be used to evaluate the impact of IDO1-expressing cells on T-cell proliferation and the ability of this compound to reverse this suppression.

Protocol: One-Way Mixed Lymphocyte Reaction

-

Cell Preparation:

-

Responder Cells: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ or CD8+ T cells using magnetic-activated cell sorting (MACS) if desired.

-

Stimulator Cells: Isolate PBMCs from a second, HLA-mismatched donor. Treat these cells with mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation (30 Gy) to prevent their proliferation. These will serve as the antigen-presenting cells.

-

-

Co-culture:

-

Plate the responder T cells (e.g., 1 x 10^5 cells/well) in a 96-well round-bottom plate.

-

Add the stimulator cells at a suitable ratio (e.g., 1:1 or 1:2 responder to stimulator).

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control and a positive control (e.g., a known immunosuppressant).

-

Culture the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

-

-

Assessment of Proliferation:

-

[3H]-Thymidine Incorporation: On the final day of culture, pulse the cells with 1 µCi of [3H]-thymidine per well and incubate for an additional 18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Prior to co-culture, label the responder T cells with carboxyfluorescein succinimidyl ester (CFSE). After the culture period, analyze the cells by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.

-

-

Data Analysis:

-

For [3H]-thymidine incorporation, express the results as counts per minute (CPM).

-

For CFSE staining, quantify the percentage of divided cells and the proliferation index using flow cytometry analysis software.

-

Immunohistochemistry for Immune Cell Infiltration

Principle: Immunohistochemistry (IHC) is used to visualize the presence and localization of specific proteins in tissue sections. This technique can be employed to assess the infiltration of immune cells, such as CD8+ T cells, into the tumor microenvironment following treatment with this compound.

Protocol: IHC for CD8 in Formalin-Fixed Paraffin-Embedded (FFPE) Tumor Tissue

-

Tissue Preparation:

-

Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval solution (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

-

Immunostaining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with a protein block solution (e.g., normal goat serum).

-

Incubate the sections with a primary antibody specific for CD8 (e.g., mouse anti-human CD8 monoclonal antibody) overnight at 4°C.

-

Wash the slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

-

Counterstain the sections with hematoxylin to visualize the cell nuclei.

-

-

Imaging and Analysis:

-

Dehydrate the slides, clear in xylene, and coverslip.

-

Acquire images using a bright-field microscope.

-

Quantify the number of CD8+ cells per unit area (e.g., cells/mm²) in different tumor compartments (e.g., tumor core vs. invasive margin) using image analysis software.

-

Caption: this compound's impact on anti-tumor immunity.

Conclusion

This compound is a promising therapeutic agent that targets a critical immune escape mechanism within the tumor microenvironment. By inhibiting the IDO1 pathway, this compound has been shown to decrease the production of the immunosuppressive metabolite kynurenine, thereby creating a more favorable environment for an effective anti-tumor immune response. The preclinical and clinical data to date support the continued investigation of this compound, particularly in combination with other immunotherapies, as a strategy to overcome resistance and improve outcomes for patients with cancer. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other IDO1 inhibitors in both research and drug development settings.

References

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor this compound Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Preclinical Evaluation of BMS-986242, a Potent, Selective Inhibitor of Indoleamine-2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | IDO1 Expression in Ovarian Cancer Induces PD-1 in T Cells via Aryl Hydrocarbon Receptor Activation [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Basic Research Applications of Linrodostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2][3][4] IDO1 is a critical regulator of immune responses and is implicated in the tumor's ability to evade immune surveillance.[5] Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[5][6] This metabolic shift impairs the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumor growth.[2][5][7] this compound, as an irreversible inhibitor of IDO1, offers a powerful tool for basic research to investigate the intricate role of the IDO1 pathway in immunology and oncology.[1][8] This technical guide provides an in-depth overview of the fundamental research applications of this compound, including detailed experimental protocols and quantitative data to facilitate its use in a laboratory setting.

Mechanism of Action

This compound is an orally available, irreversible inhibitor of the IDO1 enzyme.[1][5] Mechanistically, it competes with the heme cofactor for binding to the apo-form of IDO1.[9] Once bound, this compound prevents the re-binding of heme, thereby locking the enzyme in an inactive state.[9] This leads to a significant reduction in the catalytic conversion of tryptophan to kynurenine, thus reversing the immunosuppressive effects mediated by the IDO1 pathway.[2][5]

Quantitative Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound's inhibitory activity.

| Assay Type | Cell Line/System | IC50 (nM) | Reference |

| Cell-Free Enzymatic Assay | Recombinant Human IDO1 | 1.7 | [1] |

| Cell-Based Assay | IDO1-HEK293 cells | 1.1 | [1][3] |

| Cell-Based Assay | HeLa cells (IFNγ-stimulated) | 1.7 | [1] |

| Cell-Based Assay | TDO-HEK293 cells | >2000 | [1][8] |

| In Vivo (serum from SKOV3 tumors) | Female nu/nu mice | 3.4 | [8] |

Table 1: In Vitro and In Vivo IC50 Values for this compound.

| Parameter | Cell Line | Condition | IC50 (nM) | Reference |

| Kynurenine Production Inhibition | HeLa | IFNγ-stimulated | 1.7 | [1] |

| Kynurenine Production Inhibition | HEK293 expressing human IDO1 | - | 1.1 | [1] |

| Kynurenine Production Inhibition | HEK293 expressing human TDO | - | >2000 | [1] |

| Cell Viability | SKOV-3 and Jurkat clone E6-1 | 72 hours | 6300 | [3] |

Table 2: Cellular Activity of this compound.

Signaling Pathways and Experimental Workflows

IDO1 Signaling Pathway

The IDO1 enzyme is a central node in a signaling pathway that leads to immunosuppression. Its activity is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The depletion of tryptophan and the production of kynurenine by IDO1 have profound effects on various immune cells within the tumor microenvironment.

References

- 1. benchchem.com [benchchem.com]

- 2. oncotarget.com [oncotarget.com]

- 3. Synergistic Transcriptional Activation of Indoleamine Dioxygenase by IFN-γ and Tumor Necrosis Factor-α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of IFN-gamma receptor expression by proinflammatory cytokines influences IDO activation in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Kynurenine Is the Main Metabolite of Tryptophan Degradation by Tryptophan 2,3-Dioxygenase in HepG2 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Linrodostat In Vitro Assay Protocols: A Comprehensive Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR HUMAN, VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Introduction

Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a critical role in tumor immune evasion.[1][2] IDO1 catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] The resulting depletion of tryptophan and accumulation of kynurenine and its metabolites suppress the proliferation and function of effector T cells and promote the activity of regulatory T cells, thereby creating an immunosuppressive tumor microenvironment.[1][2][3] this compound, as a selective, irreversible inhibitor of IDO1, aims to reverse this immunosuppressive effect and restore anti-tumor immunity.[4][5] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Mechanism of Action

This compound selectively and irreversibly inhibits the IDO1 enzyme.[4][5] By binding to IDO1, it blocks the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.[3] This leads to a reduction in kynurenine levels, which in turn alleviates the suppression of the immune system.[1][2] The restoration of tryptophan levels and the decrease in kynurenine promote the activation and proliferation of various immune cells, including T lymphocytes, dendritic cells (DCs), and natural killer (NK) cells, and can lead to a reduction in tumor-associated regulatory T cells (Tregs).[1][2] This reactivation of the immune system can enhance the body's ability to recognize and eliminate cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound from various cell-based assays.

| Assay | Cell Line | Parameter | Value | Reference |

| IDO1 Inhibition | Cell-free | IC50 | 1.7 nM | [4] |

| IDO1 Inhibition | HEK293 (human IDO1 expressing) | IC50 | 1.1 nM | [4][5] |

| TDO Inhibition | HEK293 (TDO expressing) | IC50 | >2000 nM | [4] |

| Cell Viability | SKOV-3 and Jurkat E6-1 | IC50 | 6.3 µM (after 72h) | [5] |

Table 1: Potency and Selectivity of this compound.

Experimental Protocols

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of this compound to inhibit IDO1 activity in a cellular context by quantifying the reduction in kynurenine production.

Materials:

-

SKOV-3 cells (or other IDO1-expressing cancer cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human interferon-gamma (IFNγ)

-

This compound

-

Trichloroacetic acid (TCA)

-

Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Kynurenine standard

-

96-well cell culture plates

-

Spectrophotometer

Protocol:

-

Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 3 x 104 cells/well and allow them to adhere overnight.[1]

-

IDO1 Induction: The next day, add IFNγ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression.[1] Incubate for 24 hours at 37°C and 5% CO2.[1]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the IFNγ-containing medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 6.1 N TCA to each well to precipitate proteins.

-

Incubate at 50°C for 30 minutes.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's Reagent to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm using a spectrophotometer.

-

-

Data Analysis: Create a kynurenine standard curve.[1] Use the standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition of IDO1 activity for each this compound concentration relative to the vehicle control and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

-

SKOV-3 or Jurkat cells

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8) or MTT reagent

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed SKOV-3 or Jurkat cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well.

-

Compound Treatment: The following day, add serial dilutions of this compound (e.g., 0.01-100 µM) to the wells.[5] Include a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[5]

-

Viability Measurement (using CCK-8):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of this compound to restore T-cell proliferation in an immunosuppressive environment.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

Dendritic cell (DC) differentiation medium

-

T-cell isolation kit

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

This compound

-

96-well round-bottom cell culture plates

-

Flow cytometer

Protocol:

-

Generate Monocyte-Derived DCs (Mo-DCs): Isolate monocytes from the PBMCs of one donor and differentiate them into immature DCs using appropriate cytokines (e.g., GM-CSF and IL-4) for 5-7 days.

-

Isolate and Label T-cells: Isolate T-cells from the PBMCs of the second donor. Label the T-cells with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture: Co-culture the labeled T-cells (responder cells) with the allogeneic Mo-DCs (stimulator cells) at a ratio of 10:1 in a 96-well round-bottom plate.

-

Compound Treatment: Add serial dilutions of this compound to the co-culture. Include a vehicle control.

-

Incubation: Incubate the plate for 5-7 days at 37°C and 5% CO2.

-

Proliferation Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry. The dilution of the proliferation dye in daughter cells is indicative of cell division.

-

Data Analysis: Quantify the percentage of proliferated T-cells in each condition. Determine the concentration of this compound that restores T-cell proliferation.

Conclusion

The protocols outlined in these application notes provide a framework for the in vitro characterization of this compound. These assays are essential for understanding its mechanism of action, potency, and selectivity as an IDO1 inhibitor, as well as its impact on immune cell function. Researchers and drug development professionals can utilize these methods to further investigate the therapeutic potential of this compound in oncology.

References

- 1. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]

- 4. Mixed Lymphocyte Reaction (MLR) Assay [bio-protocol.org]

- 5. The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors - Immusmol [immusmol.com]

Linrodostat Treatment in HeLa and HEK293 Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Linrodostat (also known as BMS-986205) is a potent and selective inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key metabolic enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[3] In the context of oncology, the upregulation of IDO1 in tumor cells and the surrounding microenvironment leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine. This metabolic alteration suppresses the proliferation and function of effector T-cells, thereby facilitating tumor immune evasion.

By inhibiting IDO1, this compound effectively blocks the conversion of tryptophan to kynurenine, restoring local tryptophan levels and mitigating kynurenine-mediated immunosuppression. This mechanism of action makes this compound a compelling therapeutic candidate for cancer immunotherapy, aiming to enhance the body's own anti-tumor immune response.

These application notes provide detailed protocols for the treatment of human cervical cancer (HeLa) and human embryonic kidney (HEK293) cell lines with this compound. The protocols outline methods for cell culture, induction of IDO1 expression, this compound treatment, and the subsequent quantification of kynurenine production to assess the inhibitory activity of the compound.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effect of this compound on kynurenine production in HeLa and HEK293 cell lines.

| Cell Line | Treatment Condition | IC50 Value (nM) | Reference |

| HeLa | IFN-γ stimulated | 1.7 | [2] |

| HEK293 | Expressing human IDO1 | 1.1 | [2] |

| HEK293 | Expressing human TDO | >2000 | [2] |

Experimental Protocols

Cell Culture and Maintenance

HeLa Cells:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with Phosphate-Buffered Saline (PBS), detach with 0.25% Trypsin-EDTA, and re-seed at a 1:5 to 1:10 dilution.

HEK293 Cells (with inducible IDO1 expression):

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and appropriate selection antibiotics for the expression vector (e.g., Geneticin, Blasticidin).

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach with 0.25% Trypsin-EDTA, and re-seed at a 1:4 to 1:8 dilution.

This compound Stock Solution Preparation

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.11 mg of this compound (Molecular Weight: 410.91 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

IDO1 Induction and this compound Treatment

For HeLa Cells:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing 100 ng/mL of human Interferon-gamma (IFN-γ) to induce IDO1 expression.

-

Prepare serial dilutions of this compound in culture medium (containing IFN-γ) at desired concentrations (e.g., ranging from 0.1 nM to 1 µM). The final DMSO concentration should be kept below 0.5%.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (medium with IFN-γ and DMSO) and a negative control (medium without IFN-γ).

-

Incubate the plate for 48-72 hours at 37°C.

For HEK293 Cells (with inducible IDO1 expression):

-

Seed HEK293-IDO1 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Induce IDO1 expression according to the specific vector instructions (e.g., by adding doxycycline to the culture medium).

-

Prepare serial dilutions of this compound in the induction medium at desired concentrations.

-

Add the this compound dilutions to the wells. Include appropriate controls.

-

Incubate for 24-48 hours at 37°C.

Kynurenine Production Assay (Colorimetric Method)

This protocol is adapted for the detection of kynurenine in cell culture supernatants.

Reagents:

-

Trichloroacetic acid (TCA), 30% (w/v) in water.

-

Ehrlich's Reagent: 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

-

Kynurenine standard solution (for standard curve).

Procedure:

-

After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

-

Add 10 µL of 30% TCA to each supernatant sample to precipitate proteins.

-

Centrifuge the plate at 2500 rpm for 10 minutes.

-

Transfer 40 µL of the clear supernatant to a new 96-well plate.

-

Add 40 µL of Ehrlich's Reagent to each well.

-

Incubate at room temperature for 10-20 minutes, allowing the color to develop.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Prepare a standard curve using known concentrations of kynurenine to determine the concentration in the samples.

Visualizations

Caption: IDO1 pathway and this compound inhibition.

Caption: Workflow for this compound treatment.

References

Application Notes and Protocols: T-cell Proliferation Assay in Co-culture with Linrodostat

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid tryptophan and the accumulation of immunosuppressive metabolites, collectively known as kynurenines. This metabolic reprogramming suppresses the activity of effector T-cells and promotes the function of regulatory T-cells (Tregs), thereby facilitating tumor immune escape.[1]

Linrodostat (BMS-986205) is a potent and selective, irreversible inhibitor of the IDO1 enzyme.[1][2] By blocking the catalytic activity of IDO1, this compound aims to restore local tryptophan levels and reduce kynurenine production, thereby reversing the immunosuppressive effects of the tumor microenvironment and enhancing anti-tumor T-cell responses.[3] This application note provides a detailed protocol for a T-cell proliferation assay using a co-culture system with an IDO1-expressing tumor cell line to evaluate the efficacy of this compound in restoring T-cell proliferation.

Signaling Pathway of IDO1-Mediated Immune Suppression and this compound Intervention

The following diagram illustrates the signaling pathway of IDO1-mediated immune suppression and the mechanism of action for this compound.

Caption: IDO1 pathway and this compound's mechanism.

Experimental Protocols

This section details the step-by-step methodology for conducting a T-cell proliferation assay in a co-culture system to assess the efficacy of this compound.

Materials and Reagents

Cells:

-

IDO1-inducible human cancer cell line (e.g., SKOV-3 ovarian cancer cells)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary human T-cells

-

Jurkat T-cell line (optional, for assay validation)

Reagents:

-

This compound (BMS-986205)

-

Recombinant human Interferon-gamma (IFNγ)

-

Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) (for T-cell stimulation)

-

Anti-CD3/CD28 antibodies (for T-cell stimulation)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium, McCoy's 5A medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human IL-2

Equipment:

-

96-well flat-bottom cell culture plates

-

Flow cytometer

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

-

Hemocytometer or automated cell counter

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

Caption: T-cell proliferation co-culture workflow.

Detailed Protocol

Part 1: Preparation of Cells

1.1. Isolation of Primary Human T-cells from PBMCs (Day 1)

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Enrich for T-cells using a negative selection method such as the RosetteSep™ Human T Cell Enrichment Cocktail to obtain untouched T-cells.

-

Assess purity of the isolated T-cells (CD3+) by flow cytometry. Purity should be >95%.

-

Resuspend purified T-cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

1.2. CFSE Labeling of T-cells (Day 1)

-

Wash the purified T-cells with pre-warmed PBS.

-

Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium.

-

Incubate for 5 minutes on ice.

-

Wash the cells twice with complete RPMI-1640 medium to remove any unbound CFSE.

-

Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

1.3. Preparation of IDO1-expressing Tumor Cells (Day 1-2)

-

Seed SKOV-3 cells in a 96-well flat-bottom plate at a density of 3 x 10^4 cells per well in 100 µL of McCoy's 5A medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).[1]

-

Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.

-

On Day 2, induce IDO1 expression by adding 100 ng/mL of recombinant human IFNγ to each well.[1]

-

Incubate for 24 hours.